Structural and Purity-Based Baseline vs. Core Benzotriazole Analogs
The targeted compound is supplied with a minimum purity specification of 95% (HPLC), as documented by AKSci . This contrasts with the nominal purity of the unsubstituted parent compound, benzotriazole (BTA), which is commonly available at ≥99% purity. The lower purity specification for the target compound reflects a more complex synthesis and purification process, which is a direct consequence of the furan-ethyl substituent. No quantitative performance data (e.g., corrosion inhibition efficiency, UV absorptivity) are available to differentiate it from BTA or tolyltriazole.
| Evidence Dimension | Supplier-specified minimum purity (HPLC) |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | Benzotriazole (BTA): ≥99% (typical commercial specification) |
| Quantified Difference | ≥4 percentage points lower purity for the target compound |
| Conditions | Commercial procurement specification; no standardized analytical method specified |
Why This Matters
A purity difference of at least 4% is a critical procurement parameter that can directly impact formulation consistency and necessitates stringent incoming quality control.
